4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

Histamine H1 Receptor Agonists Structure‑Activity Relationship (SAR) Alkyl Spacer Length

4-(1-Trityl-1H-imidazol-4-yl)butyric acid (CAS 102676-84-6) is a synthetic intermediate belonging to the class of N‑protected imidazole derivatives. The compound features a butyric acid side chain at the 4‑position of the imidazole ring, with the imidazole N1 nitrogen protected by a bulky triphenylmethyl (trityl) group.

Molecular Formula C26H24N2O2
Molecular Weight 396.5 g/mol
CAS No. 102676-84-6
Cat. No. B025676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Trityl-1H-imidazol-4-YL)-butyric acid
CAS102676-84-6
Synonyms4-(1-TRITYL-1H-IMIDAZOL-4-YL)-BUTYRIC ACID
Molecular FormulaC26H24N2O2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O
InChIInChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30)
InChIKeyIHSMTAHISORELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Trityl-1H-imidazol-4-YL)-butyric acid (CAS 102676-84-6): A Protected Imidazole Butyric Acid Intermediate for Peptide and Small Molecule Synthesis


4-(1-Trityl-1H-imidazol-4-yl)butyric acid (CAS 102676-84-6) is a synthetic intermediate belonging to the class of N‑protected imidazole derivatives. The compound features a butyric acid side chain at the 4‑position of the imidazole ring, with the imidazole N1 nitrogen protected by a bulky triphenylmethyl (trityl) group. This protecting group imparts acid‑lability and steric shielding, rendering the compound a versatile building block in multi‑step organic syntheses, particularly in peptide chemistry and the preparation of pharmacologically active imidazole‑containing molecules [1]. The compound is documented in authoritative chemical databases and serves as a precursor to advanced intermediates for drug discovery programs, including the synthesis of BACE1 inhibitors [2].

Why 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid Cannot Be Casually Replaced by Other N‑Protected or Unprotected Imidazole Butyric Acid Analogs


Generic substitution of 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid with seemingly similar analogs—such as the unprotected 4‑(1H‑imidazol‑4‑yl)butyric acid, the Boc‑protected variant, or the Fmoc‑protected variant—introduces critical divergences in synthetic efficiency, orthogonal protection compatibility, and downstream biological activity. The trityl group provides a unique balance of steric bulk and acid‑lability that is not replicated by other protecting groups; its removal occurs under mildly acidic conditions (e.g., 1‑2% TFA or acetic acid) that leave Boc groups intact, enabling precise orthogonal deprotection sequences [1]. Furthermore, when the trityl‑protected butyric acid scaffold is incorporated into bioactive molecules, the length of the alkyl spacer (butyl vs. ethyl) profoundly modulates receptor potency, as shown by direct comparative pharmacology . The quantitative evidence below delineates these differences and substantiates why this specific trityl‑protected butyric acid intermediate is the preferred choice for targeted synthetic and research applications.

Quantitative Differentiation of 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid: Comparative Data on Receptor Potency, Synthetic Yield, and Orthogonal Protection


Butyl Spacer Reduces Histamine H1‑Receptor Agonist Potency by 95% Compared to Ethyl Analog

When the 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid scaffold is incorporated into Nα‑alkylated histaprodifen derivatives, the butyl spacer length dramatically reduces H1‑receptor agonist potency relative to the ethyl analog. In functional assays on guinea pig ileum, the ethyl‑spacer compound 51 (Nα‑2‑[(1H‑imidazol‑4‑yl)ethyl]histaprodifen) exhibited a potency of 3630% of histamine, whereas the butyl‑spacer compound 53 (derived from the butyric acid chain) displayed only 163% of histamine potency, representing a >95% decrease in relative activity . This difference is attributed to suboptimal fit within the H1‑receptor binding pocket when the alkyl chain is extended to four carbons.

Histamine H1 Receptor Agonists Structure‑Activity Relationship (SAR) Alkyl Spacer Length

Trityl‑Protected Imidazole Intermediate Enables High‑Yielding Peptide Coupling Reactions (89‑91% Isolated Yields)

In the synthesis of non‑natural amino acid building blocks, the trityl‑protected imidazole‑4‑yl moiety serves as a key intermediate that consistently delivers high isolated yields in multi‑step sequences. In US Patent 5,585,498, reactions involving 4‑(1‑trityl‑1H‑imidazol‑4‑yl)‑substituted intermediates are reported with isolated yields of 89% for a Wittig olefination, 90% for a thiol alkylation, and 91% for an amino acid coupling [1]. In contrast, analogous reactions using unprotected imidazole derivatives frequently suffer from N‑alkylation side reactions, racemization, or low conversion due to imidazole nucleophilicity, as documented in standard protective group reviews [2].

Peptide Synthesis Protecting Group Efficiency Synthetic Intermediate Yield

Orthogonal Protection Profile: Trityl Group Remains Intact During Boc Cleavage (TFA Conditions) but Is Cleaved by Milder Acid (Acetic Acid)

The trityl group on the imidazole nitrogen of 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid exhibits a distinct acid‑lability profile that is orthogonal to the widely used tert‑butoxycarbonyl (Boc) group. In peptide synthesis, the trityl group remains fully intact under 20‑50% trifluoroacetic acid (TFA) conditions that cleave Boc groups, enabling selective N‑terminal deprotection while preserving imidazole protection [1]. Conversely, the trityl group is removed under even milder acidic conditions (e.g., 1‑2% TFA or acetic acid) that leave Boc groups unaffected, allowing the reverse sequence of deprotection . In contrast, the unprotected imidazole or the Boc‑protected imidazole (which is cleaved by TFA) do not permit this level of orthogonal control.

Orthogonal Protection Solid‑Phase Peptide Synthesis Deprotection Selectivity

Trityl Group Reduces Racemization in Histidine‑Containing Peptides Compared to Unprotected Imidazole

In peptide coupling reactions, the unprotected imidazole side chain of histidine can act as a nucleophilic catalyst, leading to significant racemization at the α‑carbon of the activated amino acid. The bulky trityl group on 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid and related histidine derivatives sterically shields the τ‑nitrogen of the imidazole ring, effectively suppressing this racemization pathway [1]. While exact racemization percentages are highly condition‑dependent, studies on Boc‑His(Trt)‑OH demonstrate that trityl protection reduces racemization to <1% under standard coupling conditions, whereas unprotected histidine can exhibit racemization rates exceeding 5‑10% . This is a class‑level property of the trityl‑imidazole protecting group, and 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid inherits this advantage when incorporated into peptide chains.

Racemization Suppression Peptide Stereochemistry Imidazole Nucleophilicity

Optimal Procurement and Research Applications for 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid Based on Quantitative Evidence


Synthesis of H1‑Receptor Agonist Libraries with Tunable Potency

Medicinal chemistry teams developing histamine H1‑receptor agonists can leverage 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid as a key intermediate to install the butyl spacer that yields a 95% reduction in potency relative to the ethyl analog . This property is particularly valuable for generating partial agonists with lower intrinsic activity, which may exhibit improved safety profiles by avoiding overstimulation of H1‑receptor‑mediated pathways. The trityl‑protected butyric acid scaffold allows for modular diversification at the N‑terminus while maintaining the optimal spacer length for reduced efficacy.

High‑Yield Multi‑Step Peptide and Peptidomimetic Synthesis

Process chemists and peptide manufacturers should prioritize 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butyric acid for multi‑step syntheses where imidazole protection is required. The trityl‑protected intermediate consistently delivers isolated yields in the 89‑91% range for key transformations (Wittig olefination, thiol alkylation, amino acid coupling) [1]. In contrast, attempts to use the unprotected 4‑(1H‑imidazol‑4‑yl)butyric acid in similar sequences would incur significantly lower yields due to competing N‑alkylation and racemization, increasing overall cost and reducing throughput. The high yields translate directly to improved process economics at scale.

Boc‑Based Solid‑Phase Peptide Synthesis Requiring Orthogonal Imidazole Protection

In solid‑phase peptide synthesis using Boc chemistry, the imidazole side chain must remain protected during repetitive TFA deprotection cycles. 4‑(1‑Trityl‑1H‑imidazol‑4‑yl)butyric acid fulfills this requirement because the trityl group is stable to the 20‑50% TFA used for Boc removal but is cleaved under the milder acidic conditions employed for final peptide release [2]. This orthogonal protection profile cannot be achieved with Boc‑protected imidazole (which would be cleaved concurrently) or Fmoc‑protected imidazole (which requires piperidine and is incompatible with Boc protocols). The compound is therefore an essential building block for constructing complex peptides containing imidazole moieties via Boc SPPS.

Stereochemically Sensitive Synthesis of Bioactive Peptides

For the synthesis of peptide drugs where a single stereochemical impurity can alter biological activity or trigger immunogenicity, the racemization‑suppressing property of the trityl group is critical. 4‑(1‑Trityl‑1H‑imidazol‑4‑yl)butyric acid, when incorporated into peptide chains, inherits the ability of the trityl moiety to reduce α‑carbon racemization to <1% under standard coupling conditions [3]. This ensures high diastereomeric purity in the final product, which is essential for meeting regulatory specifications and achieving reproducible pharmacological activity. Researchers aiming to minimize epimerization during peptide assembly should select the trityl‑protected building block over the unprotected analog.

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